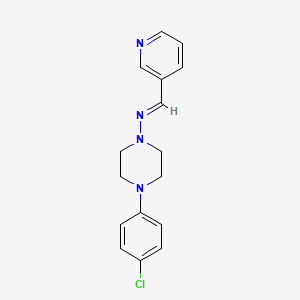
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine typically involves the condensation of 4-chlorobenzaldehyde with piperazine and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
類似化合物との比較
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
N-(pyridin-3-ylmethylene)piperazine: Another related compound with potential biological activities.
Uniqueness
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine is unique due to the presence of both the 4-chlorophenyl and pyridin-3-ylmethylene groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C16H17ClN4 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC名 |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-15-3-5-16(6-4-15)20-8-10-21(11-9-20)19-13-14-2-1-7-18-12-14/h1-7,12-13H,8-11H2/b19-13+ |
InChIキー |
JOLWGNXKNLMALN-CPNJWEJPSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CN=CC=C3 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CN=CC=C3 |
溶解性 |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


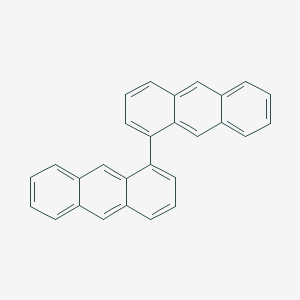
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)

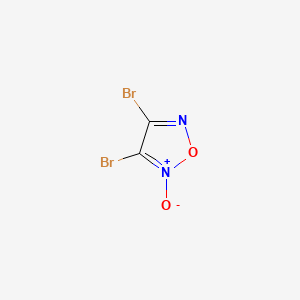

![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)
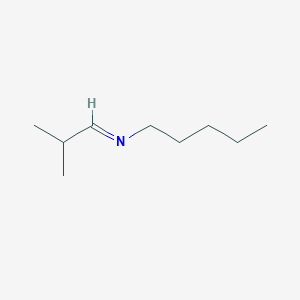
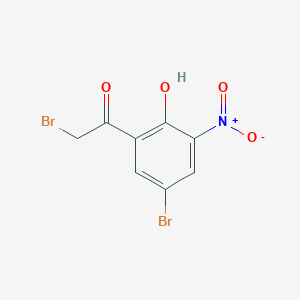
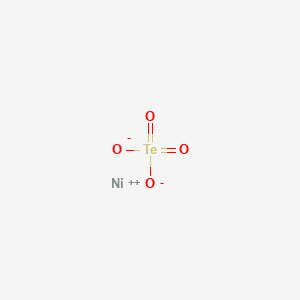
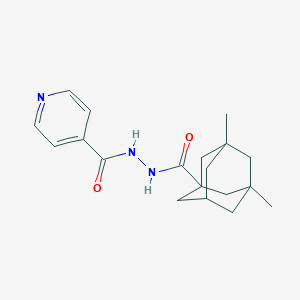
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
